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For Researchers, Scientists, and Drug Development Professionals

Abstract
Pyrazinobutazone, also known as Phenylbutazone Piperazium, is a non-steroidal anti-

inflammatory drug (NSAID) that exists as a salt of phenylbutazone and piperazine. This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

properties, and pharmacological actions. Detailed experimental protocols for its synthesis and

analysis, where available in public literature, are outlined. Furthermore, a visualization of its

primary mechanism of action, the inhibition of the prostaglandin synthesis pathway, is

presented to facilitate a deeper understanding of its therapeutic effects.

Chemical Identity and Structure
Pyrazinobutazone is the product of an acid-base reaction between phenylbutazone, a weak

acid, and piperazine, a weak base. This salt formation is intended to modify the

physicochemical properties of the parent drug, potentially influencing its solubility and

bioavailability.

The chemical structure of Pyrazinobutazone is represented by the ionic interaction between

the enolate form of phenylbutazone and the protonated piperazine cation.

Chemical Structure of Pyrazinobutazone Components:
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Phenylbutazone: 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione

Piperazine: A six-membered heterocyclic compound containing two nitrogen atoms at

opposite positions.

The SMILES representation for Pyrazinobutazone is

O=C(C1CCCC)N(C2=CC=CC=C2)N(C3=CC=CC=C3)C1=O.N4CCNCC4.

Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological identifiers for Pyrazinobutazone
is provided in the table below. Limited publicly available data exists for some of the specific

properties of the piperazine salt.
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Property Data Reference

IUPAC Name

4-butyl-1,2-

diphenylpyrazolidine-3,5-

dione;piperazine

Synonyms

Phenylbutazone piperazium,

Phenylbutazone Piperazine

Salt

[1]

CAS Number 4985-25-5 [1]

Molecular Formula C₁₉H₂₀N₂O₂·C₄H₁₀N₂ [1]

Molecular Weight 394.51 g/mol

Melting Point 140-141 °C [2]

Solubility

Data not available for the

piperazine salt.

Phenylbutazone is practically

insoluble in water. The salt

form is expected to have

higher aqueous solubility.

pKa

Data not available for the

piperazine salt. The pKa of

Phenylbutazone is

approximately 4.5.

logP

Data not available for the

piperazine salt. The logP of

Phenylbutazone is

approximately 3.2.

Pharmacological Class
Non-Steroidal Anti-

Inflammatory Drug (NSAID)
[3]

Therapeutic Uses
Anti-inflammatory, analgesic,

antipyretic
[3]
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Mechanism of Action: Inhibition of Prostaglandin
Synthesis
The primary mechanism of action of Pyrazinobutazone is attributed to the phenylbutazone

moiety, which is a potent inhibitor of cyclooxygenase (COX) enzymes (both COX-1 and COX-

2).[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins,

which are key mediators of inflammation, pain, and fever. By inhibiting COX, phenylbutazone

reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and

antipyretic effects.

Signaling Pathway Diagram
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action

of NSAIDs like Pyrazinobutazone.
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Caption: Inhibition of the Prostaglandin Synthesis Pathway by Pyrazinobutazone.

Experimental Protocols
Detailed, publicly available experimental protocols specifically for the synthesis and analysis of

Pyrazinobutazone are scarce. However, general methodologies for the synthesis of
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phenylbutazone and its salts, as well as analytical techniques for pyrazolone derivatives, can

be adapted.

Synthesis of Phenylbutazone Piperazine Salt
(Pyrazinobutazone)
A general method for the formation of a piperazine salt of an acidic drug like phenylbutazone

would involve the following steps. Please note this is a generalized protocol and would require

optimization.

Materials:

Phenylbutazone

Piperazine

A suitable solvent (e.g., ethanol, isopropanol)

Procedure:

Dissolve phenylbutazone in the chosen solvent with gentle heating and stirring until a clear

solution is obtained.

In a separate vessel, dissolve an equimolar amount of piperazine in the same solvent.

Slowly add the piperazine solution to the phenylbutazone solution with continuous stirring.

A precipitate of Pyrazinobutazone should form. The reaction mixture may be cooled to

enhance precipitation.

Collect the precipitate by filtration.

Wash the collected solid with a small amount of cold solvent to remove any unreacted

starting materials.

Dry the product under vacuum at a suitable temperature.
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Characterize the final product using techniques such as melting point determination, FT-IR,

and ¹H-NMR to confirm salt formation.

A patent for the synthesis of a key intermediate of phenylbutazone, diethyl n-butylmalonate,

provides some insight into the industrial-scale production of the parent drug.[4]

Quantitative Analysis of Pyrazinobutazone
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for

the quantitative analysis of Pyrazinobutazone. A general protocol is outlined below, which

would require validation for specific applications.

Instrumentation:

HPLC system with a UV-Vis detector

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) in a suitable

ratio (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

Flow Rate: 1.0 mL/min

Detection Wavelength: Phenylbutazone has a UV absorbance maximum at approximately

264 nm.

Injection Volume: 20 µL

Column Temperature: 30 °C

Standard and Sample Preparation:

Standard Stock Solution: Accurately weigh and dissolve a known amount of

Pyrazinobutazone reference standard in the mobile phase to prepare a stock solution of

known concentration.
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Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a

calibration curve.

Sample Preparation: Accurately weigh the sample containing Pyrazinobutazone, dissolve it

in the mobile phase, and dilute as necessary to fall within the concentration range of the

calibration curve. Filter the sample solution through a 0.45 µm filter before injection.

Analysis:

Inject the standard solutions to generate a calibration curve by plotting peak area against

concentration.

Inject the sample solution and determine the peak area for Pyrazinobutazone.

Calculate the concentration of Pyrazinobutazone in the sample using the regression

equation from the calibration curve.

Conclusion
Pyrazinobutazone, as the piperazine salt of phenylbutazone, represents a modification of a

well-established NSAID. Its anti-inflammatory effects are primarily due to the inhibition of the

cyclooxygenase pathway, leading to a reduction in prostaglandin synthesis. While specific

physicochemical data for the salt are not extensively reported, the provided information on its

chemical identity, mechanism of action, and generalized experimental protocols serves as a

valuable technical resource for researchers and professionals in the field of drug development.

Further studies are warranted to fully characterize the properties and potential advantages of

this salt form.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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